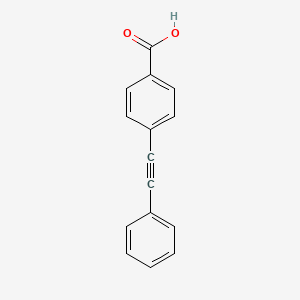

4-(Phenylethynyl)benzoic acid

描述

Overview of Phenylethynyl and Benzoic Acid Moieties in Molecular Scaffolds

The phenylethynyl moiety is a rigid, linear structural unit due to the presence of the carbon-carbon triple bond (alkyne). mdpi.com This rigidity is instrumental in creating well-defined and ordered molecular architectures. The extended π-conjugation across the phenyl ring and the ethynyl (B1212043) group influences the electronic and photophysical properties of the molecule. researchgate.netresearchgate.net This moiety is a key component in the design of materials with specific optical and electronic functions.

The benzoic acid moiety is a well-known functional group in organic chemistry. benthamscience.com Its carboxylic acid group can participate in hydrogen bonding, a key interaction for directing the self-assembly of molecules into larger supramolecular structures. tandfonline.com Furthermore, the carboxylic acid can be deprotonated to form a carboxylate, which can act as a ligand to coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs) and other coordination polymers. benthamscience.com Many organic molecules containing the benzoic acid scaffold have shown significant biological potential. benthamscience.com

Significance of 4-Substitution in Directing Molecular Properties and Reactivity

The substitution pattern on a benzene (B151609) ring significantly influences a molecule's properties. In 4-(Phenylethynyl)benzoic acid, the placement of the phenylethynyl group at the para (4-position) relative to the carboxylic acid group has profound consequences.

This 4-substitution results in a linear and elongated molecular shape. This linearity is highly advantageous for the formation of liquid crystalline phases, where long-range orientational order is required. The extended conjugation from the phenyl ring of the phenylethynyl group, through the alkyne, to the benzoic acid ring affects the molecule's electronic structure and can lead to interesting photophysical behaviors. cymitquimica.com

The electronic nature of the substituent at the 4-position also modulates the acidity of the carboxylic acid group. libretexts.org Electron-withdrawing groups tend to increase the acidity of benzoic acid, while electron-donating groups decrease it. libretexts.orglibretexts.org This modulation of acidity can be critical in controlling the reactivity of the carboxylic acid in various chemical transformations and in fine-tuning the interactions within supramolecular assemblies. libretexts.org

Contemporary Research Directions and Challenges for this compound

Current research on this compound and its derivatives is diverse, exploring its potential in several advanced applications.

One significant area of investigation is its use as a plant growth regulator . Studies have shown that this compound, referred to as PEBA in this context, can effectively suppress lateral branching in plants like tomatoes and inhibit pre-harvest sprouting in cereals such as wheat and rice. researchgate.netoup.com Research indicates that its mechanism of action involves the suppression of gibberellin (GA1) accumulation and the generation of reactive oxygen species (ROS). researchgate.netoup.com

In the field of materials science , the rigid, rod-like structure of this compound makes it a prime candidate for the construction of liquid crystals and metal-organic frameworks (MOFs) . cymitquimica.com Its derivatives are being explored for their potential in organic electronics and photonics due to their thermal and photophysical properties. cymitquimica.com

Despite its promise, there are challenges to be addressed. The synthesis of this compound, often achieved through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, requires careful optimization to ensure high yields and purity. Furthermore, a deeper understanding of the structure-property relationships is needed to rationally design and synthesize new derivatives with enhanced functionalities for specific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 25739-23-5 |

| Molecular Formula | C15H10O2 ontosight.aicymitquimica.com |

| Molecular Weight | 222.24 g/mol sigmaaldrich.com |

| Appearance | White to off-white solid cymitquimica.com |

| Purity | 97% sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry conditions sigmaaldrich.com |

| InChI Key | OGZUGPOTBGMCLE-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Research Applications of this compound

| Application Area | Key Findings | References |

|---|---|---|

| Plant Growth Regulation | Arrests tomato seed germination at 0.5 μM; suppresses lateral branching at 10-100 μM. researchgate.netoup.com | researchgate.netoup.comoup.com |

| Pre-harvest Sprouting Inhibition | Significantly reduces sprouting in wheat and rice at concentrations of 500-750 μM. researchgate.netoup.com | researchgate.netoup.comoup.com |

| Materials Science | Building block for liquid crystals and metal-organic frameworks due to its rigid, linear structure. cymitquimica.com | cymitquimica.com |

| Organic Synthesis | Used as a reagent in the preparation of hGPR54 agonists. chemicalbook.com | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZUGPOTBGMCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401793 | |

| Record name | 4-(phenylethynyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-23-5 | |

| Record name | 4-(phenylethynyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-phenylethynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenylethynyl Benzoic Acid

Established Synthetic Pathways to 4-(Phenylethynyl)benzoic Acid

The construction of the core structure of this compound is predominantly achieved through well-established organometallic cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira coupling is a cornerstone for the synthesis of this compound. This reaction typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. chemrevlett.com For the synthesis of this compound, this involves the reaction of a 4-halobenzoic acid derivative with phenylacetylene (B144264). The most common substrates are 4-iodobenzoic acid or 4-bromobenzoic acid due to their reactivity in the catalytic cycle.

The reaction is generally co-catalyzed by a copper(I) salt, such as copper(I) iodide, and carried out in the presence of a base, like an amine (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. chemrevlett.comresearchgate.net The choice of palladium catalyst can vary, with common examples being tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). researchgate.net

A significant advantage of this method is the ability to perform the coupling without the need to protect the carboxylic acid functional group. nih.gov Research has demonstrated efficient synthesis of various carboxylic group-substituted alkynes, including this compound, in aqueous media, presenting a greener alternative to traditional organic solvents. nih.gov In one such study, the coupling of 4-iodobenzoic acid with phenylacetylene using a Pd(OAc)₂/TPPTS-CuI catalyst system in water with K₂CO₃ as the base afforded the desired product in good yield. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Iodobenzoic acid | Phenylacetylene | Pd(OAc)₂/TPPTS-CuI | K₂CO₃ | Water | 86% | nih.gov |

| 4-Bromobenzoic acid | Phenylacetylene | Pd(OAc)₂/TPPTS-CuI | K₂CO₃ | Water | 70% | nih.gov |

| 2-Iodo-3-nitrobenzoic acid | Phenylacetylene | Not specified | Not specified | Not specified | Moderate | nsf.gov |

Precursor Synthesis Strategies (e.g., 4-Ethynylbenzoic acid preparation)

An alternative and often complementary strategy to the direct coupling of a 4-halobenzoic acid with phenylacetylene is the synthesis and subsequent reaction of key precursors, most notably 4-ethynylbenzoic acid. epfl.ch This intermediate can then be coupled with a phenyl halide to yield the final product.

The synthesis of 4-ethynylbenzoic acid itself can be achieved through various methods. One common approach involves the use of a protected acetylene, such as (4-((trimethylsilyl)ethynyl)benzoic acid, followed by a deprotection step. For instance, the methyl ester of 4-((trimethylsilyl)ethynyl)benzoic acid can be desilylated using a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) to yield methyl 4-ethynylbenzoate. acs.orgchemrxiv.org This ester can then be hydrolyzed to 4-ethynylbenzoic acid, for example, by using a base like lithium hydroxide (B78521) (LiOH) followed by acidic workup. sci-hub.se

Another route to a precursor, methyl 4-ethynylbenzoate, starts from 4-(2,2-dibromovinyl)benzoic acid methyl ester, which upon treatment with a strong base like cesium carbonate in dimethyl sulfoxide (B87167) (DMSO), can be converted to the desired alkyne. acs.org

Advanced Catalytic Approaches in Synthesis and Derivatization

Beyond the classical Sonogashira coupling, recent research has focused on developing more sustainable, efficient, and novel catalytic methods for the synthesis and derivatization of this compound and related structures.

Photoredox Catalysis for Alkynylation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. While the direct photocatalytic C-H alkynylation of benzoic acid with phenylacetylene is still a developing area, related transformations highlight the potential of this approach.

One such advanced method is the deoxygenative alkynylation of carboxylic acids to produce ynones. rsc.org In this process, an iridium-based photoredox catalyst, upon irradiation with visible light, can activate a carboxylic acid, leading to the formation of an acyl radical. This radical can then be trapped by an alkynyl sulfone, resulting in the formation of an ynone. rsc.org This strategy showcases a novel way to form a carbon-alkyne bond starting from a carboxylic acid.

Another relevant photoredox-mediated approach is decarboxylative alkynylation. This method allows for the direct synthesis of alkynes from readily available carboxylic acids. researchgate.net The reaction combines an iridium photocatalyst with ethynylbenziodoxolone (EBX) reagents, which act as the alkyne source. This process is particularly effective for α-amino and α-oxo acids. researchgate.net While not a direct synthesis of this compound from benzoic acid itself, it represents a state-of-the-art catalytic method for creating C-C triple bonds from carboxyl-containing starting materials. Furthermore, visible-light-mediated Sonogashira couplings using supported palladium nanoparticles or simple copper salts have been developed, offering milder and more sustainable alternatives to traditional thermal methods. worktribe.comlookchem.com

Iron-Catalyzed Cross-Coupling Methodologies

In the quest for more economical and environmentally friendly catalytic systems, iron has gained prominence as a potential replacement for palladium in Sonogashira-type couplings. rsc.org Iron is abundant, less toxic, and significantly cheaper than palladium.

Several iron-catalyzed Sonogashira coupling protocols have been reported. These reactions often utilize simple iron salts, such as iron(III) chloride (FeCl₃), sometimes in combination with a ligand like 1,10-phenanthroline (B135089) or triphenylphosphine (B44618) (PPh₃). researchgate.networktribe.com For example, an iron-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes has been successfully carried out in water, demonstrating the potential for green chemistry applications. researchgate.net

The catalytic activity in some iron-catalyzed reactions has been a subject of debate, with some studies suggesting that trace amounts of copper impurities in the iron salts may play a role. worktribe.com However, dedicated research continues to develop robust and genuinely iron-catalyzed systems. Density functional theory (DFT) studies are also being employed to elucidate the mechanistic intricacies of these iron-catalyzed transformations. rsc.org

Table 2: Comparison of Catalytic Systems for Sonogashira-type Reactions

| Catalyst Metal | Typical Catalyst | Co-catalyst/Ligand | Key Advantages | Reference |

| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | CuI, PPh₃, TPPTS | Well-established, high yields, broad scope | chemrevlett.comresearchgate.netnih.gov |

| Iron | FeCl₃, Fe(acac)₃ | 1,10-phenanthroline, PPh₃ | Economical, low toxicity, environmentally friendly | rsc.orgresearchgate.networktribe.com |

| Copper | CuCl | None (photocatalytic) | Palladium-free, mild conditions (light-induced) | lookchem.com |

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid and the phenylethynyl moieties of this compound provide multiple avenues for further chemical modification. The derivatization of this molecule is crucial for tuning its properties for specific applications.

The carboxylic acid group is a versatile handle for a wide range of functional group interconversions. Standard organic transformations can be applied to convert it into esters, amides, acid chlorides, and other derivatives. For example, this compound can be reacted with alcohols in the presence of an acid catalyst to form the corresponding esters. jscimedcentral.com Similarly, it can be coupled with amines using standard peptide coupling reagents to yield amides. For instance, it has been used in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for dendritic helical poly(phenylacetylenes). epfl.ch

The alkyne unit can also participate in various reactions. For example, it is a key component in the synthesis of zinc porphyrins designed as photosensitizers for dye-sensitized solar cells (DSSCs). epfl.ch The rigid, linear structure imparted by the phenylethynyl group is often exploited in the construction of larger, well-defined molecular architectures and polymers.

Esterification and Amidation for Conjugate Formation

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental reactions for creating larger molecular conjugates.

Esterification is a common transformation used to modify the properties of the acid or to link it to other molecules. iajpr.com This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com For instance, the synthesis of phenyl esters of substituted benzoic acids can be achieved by heating the acid with a phenol (B47542) at temperatures of 80°C or higher in the presence of a dehydrating agent like phosphorus pentoxide or polyphosphoric acids. google.com These methods facilitate the formation of the ester bond, often with high yields. google.com

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This reaction is crucial for building polyamide structures or for attaching the phenylethynyl unit to biological molecules or other functional materials. vanderbilt.edu The conversion often proceeds by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired amine. vanderbilt.edu

These conjugation reactions are foundational in materials science and medicinal chemistry, where the rigid phenylethynyl scaffold can be incorporated into polymers or linked to other pharmacophores.

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

| Esterification | Phenol, Phosphorus Pentoxide, >80°C | Phenyl Ester | google.com |

| Amidation | 1. SOCl₂, 2. Amine | Amide | vanderbilt.edu |

Oxidative and Reductive Transformations of the Phenylethynyl Moiety

The carbon-carbon triple bond (alkyne) of the phenylethynyl group is a site of rich chemical reactivity, susceptible to both oxidation and reduction.

Oxidative Transformations: The phenylethynyl group can be oxidized under various conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the triple bond, typically yielding carboxylic acids. evitachem.com For example, oxidation of phenylacetylene, a related structure, with molecular oxygen can produce benzoic acid. researchgate.net Milder, more controlled oxidation can yield other carbonyl compounds, such as α-keto esters. researchgate.net Some catalytic systems, for instance using copper, can facilitate the controlled oxidation of terminal alkynes to phenylglyoxals under visible light. researchgate.net

Reductive Transformations: The alkyne can be fully or partially reduced. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium catalyst can reduce the triple bond to a single bond, forming the corresponding phenylethyl derivative. evitachem.com Selective reduction to the alkene (phenylethenyl derivative) is also possible. This semi-hydrogenation can be achieved using specific catalysts, such as nickel(0) species, to yield the Z-alkene (cis) isomer, which may subsequently isomerize to the more stable trans-alkene. uni-hamburg.de This allows for precise control over the geometry of the resulting molecule. uni-hamburg.de

| Transformation | Reagents & Conditions | Resulting Functional Group | Ref. |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acids (via cleavage) | evitachem.com |

| Oxidation | Molecular Oxygen (O₂), Heat | Benzoic Acid, Benzaldehyde | researchgate.net |

| Reduction | Hydrogen (H₂), Palladium Catalyst | Phenylethyl (Alkane) | evitachem.com |

| Semi-hydrogenation | Nickel(0) Catalyst, Acetic Acid | Phenylethenyl (Alkene) | uni-hamburg.de |

Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. evitachem.comsmolecule.com The carboxylic acid group is deactivating and meta-directing, while the phenylethynyl group's influence is more complex.

A common electrophilic substitution is nitration . This can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). evitachem.com For example, the ester derivative, methyl 4-(phenylethynyl)benzoate, can be nitrated to yield methyl 3-nitro-4-(phenylethynyl)benzoate. This demonstrates that substitution occurs on the benzoic acid ring ortho to the ester group (and meta to the deactivating carboxylate functionality).

Halogenation is another possible substitution reaction on the aromatic rings. evitachem.com The conditions for these reactions must be carefully chosen to avoid unwanted side reactions with the reactive alkyne moiety. The presence of the electron-withdrawing carboxylic acid group generally makes the attached benzene (B151609) ring less susceptible to electrophilic attack than the terminal phenyl ring. libretexts.org

| Reaction | Reagents | Typical Product | Ref. |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(phenylethynyl)benzoic acid derivative | evitachem.com |

Intramolecular Cyclization Pathways

The juxtaposition of the carboxylic acid and the phenylethynyl group, particularly in the ortho isomer, 2-(phenylethynyl)benzoic acid, provides a template for various intramolecular cyclization reactions. These reactions are powerful tools for synthesizing polycyclic aromatic and heterocyclic compounds.

Gold-catalyzed cyclization of 2-(phenylethynyl)benzoic acid is a notable example, which can lead to the formation of lactones. beilstein-journals.org Depending on the reaction conditions, both exo-dig and endo-dig cyclization products can be formed. beilstein-journals.org Silver carbonate has also been shown to mediate cyclization reactions of molecules containing both alkyne and carboxylic acid functionalities. mdpi.com

In reactions involving derivatives, such as 2-(phenylethynyl)anilines, cascade cyclizations can be triggered. For instance, reaction with an isothiocyanate in the presence of a silver catalyst can lead to an intramolecular cyclization that ultimately produces indoloquinoline structures. mdpi.com Halogen-induced cyclizations, often using reagents like N-iodosuccinimide (NIS), can also be employed to create heterocyclic systems by controlling whether the reaction proceeds through an endo or exo pathway. mdpi.com While many examples use the ortho isomer to facilitate cyclization, similar principles can be applied in multi-step syntheses involving the para isomer to build complex frameworks.

| Catalyst/Reagent | Substrate Type | Product Type | Ref. |

| Gold(I) | 2-(Phenylethynyl)benzoic acid | Lactones | beilstein-journals.org |

| Silver Carbonate | 2-(Phenylethynyl)aniline derivatives | Indoloquinolines | mdpi.com |

| N-Iodosuccinimide (NIS) | Olefinic N-tosyl-ureas | Bicyclic isoureas/ureas | mdpi.com |

Advanced Spectroscopic and Structural Elucidation in Research

Vibrational Spectroscopy for Molecular Dynamics and Electronic Structure Elucidation

Vibrational spectroscopy is a powerful non-destructive method used to identify functional groups and probe the electronic structure of molecules. By measuring the absorption or scattering of light corresponding to the vibrational frequencies of specific bonds, both IR and Raman spectroscopy provide a molecular fingerprint of 4-(phenylethynyl)benzoic acid.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. A hallmark of the carboxylic acid group is the very broad O-H stretching vibration, which typically appears in the wide range of 3300 to 2500 cm⁻¹. docbrown.infospectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info

The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent feature, observed in the region of 1710 to 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.com The carbon-carbon triple bond (C≡C) of the ethynyl (B1212043) group gives rise to a sharp, but often weak, absorption band around 2218 cm⁻¹. rsc.org Additionally, C-O stretching and O-H bending (wagging) vibrations from the carboxylic acid group are typically found around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. docbrown.infospectroscopyonline.com Aromatic C-H stretching vibrations are also visible between 3080 and 3030 cm⁻¹. docbrown.info

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | Carboxylic Acid | ~3300 - 2500 | Very broad due to hydrogen bonding |

| C-H Stretch | Aromatic | ~3080 - 3030 | Sharp peaks on the O-H broad band |

| C≡C Stretch | Alkyne | ~2218 | Weak to medium, sharp intensity |

| C=O Stretch | Carboxylic Acid | ~1710 - 1680 | Strong, sharp absorption |

| C-O Stretch | Carboxylic Acid | ~1320 - 1210 | Medium to strong absorption |

| O-H Wag | Carboxylic Acid | ~960 - 900 | Broad, medium intensity |

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H and C=O stretches are observable, the most significant feature in the Raman spectrum of this compound is typically the C≡C triple bond stretch. mdpi.comgoogle.com This vibration, appearing in the "silent region" around 2200-2250 cm⁻¹, is often much more intense in Raman spectra compared to IR spectra due to the high polarizability of the alkyne bond. mdpi.comgoogle.com This makes Raman spectroscopy particularly useful for studying molecules containing this functional group. The technique has been employed in surface-enhanced Raman spectroscopy (SERS) studies, where the alkyne vibration serves as a clear and distinct bioorthogonal reporter. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, the carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 11 ppm, due to its acidic nature and hydrogen bonding. rsc.org The aromatic protons on the benzoic acid ring and the phenyl ring of the phenylethynyl group resonate in the aromatic region, typically between 7.0 and 8.5 ppm. rsc.org The specific splitting patterns and coupling constants of these aromatic signals allow for the unambiguous assignment of each proton to its position on the rings.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum, generally around 170 ppm. rsc.org The two carbons of the alkyne (C≡C) group resonate in a characteristic region between approximately 85 and 97 ppm. rsc.org The remaining aromatic carbons appear in the 120-140 ppm range, with their precise chemical shifts influenced by their position relative to the carboxylic acid and phenylethynyl substituents. rsc.org

Interactive Data Table: Representative NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Multiplicity |

| ¹H | Carboxylic Acid (-COOH) | > 11.0 | Broad Singlet |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets/Doublets |

| ¹³C | Carbonyl (-C OOH) | ~170 | Singlet |

| ¹³C | Aromatic (Ar-C) | ~120 - 140 | Singlet |

| ¹³C | Alkyne (-C ≡C -) | ~85 - 97 | Singlet |

Note: Chemical shifts are dependent on the solvent used.

Single Crystal X-ray Diffraction Studies of Molecular Conformation and Packing

Single-crystal X-ray diffraction provides the most definitive and detailed picture of the molecular structure of this compound in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it arranges itself in a crystalline lattice. Studies on similar benzoic acid derivatives show that the molecule is generally planar, though some twisting between the aromatic rings can occur. iucr.orgdur.ac.uk

A dominant feature of the crystal structure of carboxylic acids, including this compound, is the formation of strong hydrogen bonds. scispace.comresearchgate.net The carboxylic acid group is both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group). This allows two molecules to associate through a pair of O-H···O hydrogen bonds, creating a highly stable, centrosymmetric dimer. nih.govrsc.orgias.ac.in This interaction is a primary driving force in the crystal packing of benzoic acid and its derivatives. scispace.comresearchgate.net Theoretical studies and experimental data confirm that these hydrogen bonds are strong and directional, significantly influencing the physical properties of the material. scispace.comresearchgate.net

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry is a cornerstone analytical technique for the molecular identification of this compound and for gaining deeper mechanistic insights into its chemical behavior. This method provides detailed information about the compound's molecular weight and elemental composition and reveals its fragmentation patterns, which are crucial for structural elucidation and for understanding reaction pathways.

Electrospray ionization (ESI) is a commonly employed soft ionization technique in the mass spectrometric analysis of benzoic acid derivatives, including this compound. nih.govresearchgate.net In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is readily formed, providing a clear indication of the molecular weight. For this compound (C₁₅H₁₀O₂), the expected monoisotopic mass of the neutral molecule is approximately 222.068 g/mol , and thus the deprotonated ion would be observed at an m/z (mass-to-charge ratio) of approximately 221.060.

Under certain conditions, particularly in the presence of sodium salts, adduct ions may be observed. For instance, the formation of sodium-bridged dimer ions, such as [2M-2H+Na]⁻, has been reported for various benzoic acid derivatives. nih.gov The formation of these pseudomolecular ions is influenced by factors like the compound's pKa and its gas-phase basicity. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID) of the precursor ion. A primary fragmentation pathway for deprotonated benzoic acids is decarboxylation, leading to the loss of CO₂ (44 Da). researchgate.net For this compound, this would result in a phenylethynylphenyl anion fragment.

However, the fragmentation of benzoic acid derivatives can be more complex. For instance, in the CID mass spectrum of deprotonated benzoic acid, a dominant peak at m/z 93 has been observed instead of the expected m/z 77 from simple decarboxylation, suggesting alternative fragmentation mechanisms may be at play. researchgate.net The fragmentation of the [M-H]⁻ ions can be studied using techniques like high-resolution mass spectrometry to confirm the elemental composition of the product ions. researchgate.net

Electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC/MS), is another powerful tool for analyzing derivatives of benzoic acids. nih.govnist.gov While less "soft" than ESI, EI provides characteristic fragmentation patterns that are highly useful for structural identification. For aromatic compounds, the formation of the phenyl cation (m/z 77) is a common fragmentation pathway. docbrown.info For this compound, fragmentation would likely involve cleavage of the bonds within the phenylethynyl and carboxylic acid moieties.

The study of fragmentation patterns can provide significant mechanistic insights. For example, the "ortho effect," a well-documented phenomenon in the mass spectra of ortho-substituted benzoic acid derivatives, involves interactions between adjacent functional groups that lead to characteristic fragmentation pathways not observed in their meta- and para-isomers. nih.govnist.govacs.org While this compound is a para-substituted compound, understanding these isomer-specific fragmentation behaviors is crucial for the unambiguous identification of related structures. nih.govnist.gov

The table below summarizes the expected and observed ions for this compound in mass spectrometry.

| Ion Type | Formula | Calculated m/z | Description |

| Molecular Ion (M) | C₁₅H₁₀O₂ | 222.068 | The intact molecule with one electron removed (in EI-MS). |

| Protonated Molecule [M+H]⁺ | C₁₅H₁₁O₂⁺ | 223.075 | The molecule with an added proton (common in positive ion ESI-MS). |

| Deprotonated Molecule [M-H]⁻ | C₁₅H₉O₂⁻ | 221.060 | The molecule with a proton removed (common in negative ion ESI-MS). nih.gov |

| Decarboxylated Fragment [M-H-CO₂]⁻ | C₁₄H₉⁻ | 177.071 | Resulting from the loss of carbon dioxide from the deprotonated molecule. researchgate.net |

| Phenyl Cation | C₆H₅⁺ | 77.039 | A common fragment in the mass spectra of benzene (B151609) derivatives. docbrown.info |

Mass spectrometry is not only used for structural characterization but also to monitor reactions and understand catalytic mechanisms. uvic.ca For instance, ESI-MS can be used to detect reaction intermediates in processes involving alkynyl compounds, providing real-time insights into the catalytic cycle. uvic.caacs.org This is particularly relevant for understanding the synthesis of this compound, which can be prepared via palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

Computational and Theoretical Investigations of 4 Phenylethynyl Benzoic Acid Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and computationally efficient investigation of molecular structure, stability, and reactivity.

Geometric optimization is a fundamental computational step used to find the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. For 4-(phenylethynyl)benzoic acid, DFT calculations are employed to explore its potential energy surface and identify stable conformers. researchgate.net The primary conformational variability arises from the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

The two main planar conformers are the cis and trans forms, defined by the O=C-O-H dihedral angle. researchgate.net DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely calculate the geometries and relative energies of these conformers. researchgate.netvjst.vn The trans conformer, where the hydroxyl hydrogen forms an intramolecular hydrogen bond with the carbonyl oxygen, is often found to be the global minimum, though non-planar and other local minima can also be identified. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its packing in crystals and its interaction with biological targets.

Table 1: Representative Calculated Geometric Parameters for Benzoic Acid Conformers This table illustrates typical parameters calculated using DFT, based on data for substituted benzoic acids. Actual values for this compound would require specific calculation.

| Parameter | Conformer | Typical Calculated Value | Reference |

| Dihedral Angle (O=C-O-H) | trans-COOH | ~180° | researchgate.net |

| Dihedral Angle (O=C-O-H) | cis-COOH | ~0° | researchgate.net |

| Relative Energy | trans-COOH | 0.00 kJ·mol⁻¹ (Reference) | researchgate.net |

| Relative Energy | cis-COOH | > 20 kJ·mol⁻¹ higher than trans | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized, chemist-friendly picture of bonding by transforming the calculated delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs).

For this compound, NBO analysis reveals significant electronic delocalization across the entire π-conjugated system, which includes the phenyl ring, the ethynyl (B1212043) linker, and the benzoic acid moiety. conicet.gov.ar The stability of the molecule is enhanced by hyperconjugative interactions, where charge is transferred from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation theory energy, E(2). vjst.vngoogle.com NBO analysis can quantify the charge transfer between the electron-donating phenylethynyl group and the electron-withdrawing carboxylic acid group, providing insight into the molecule's electronic properties and reactivity. vjst.vnconicet.gov.ar

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions This table shows representative types of interactions and stabilization energies found in conjugated systems containing functionalities similar to this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type | Reference |

| π (C=C) Phenyl | π* (C≡C) Ethynyl | High | π-conjugation | conicet.gov.ar |

| π (C≡C) Ethynyl | π* (C=C) Benzene | High | π-conjugation | conicet.gov.ar |

| LP (O) Carboxyl | π* (C=C) Benzene | Moderate | Resonance/Hyperconjugation | vjst.vn |

| π (C=C) Benzene | π* (C=O) Carboxyl | Moderate | Resonance/Hyperconjugation | vjst.vn |

Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) for Charge Transfer Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a visual representation of electron localization in a molecule. jussieu.fr It maps regions of space where the probability of finding an electron pair is high, such as in covalent bonds, lone pairs, and atomic cores. jussieu.fr This method offers a chemically intuitive picture of the electron distribution, which is invaluable for understanding charge transfer phenomena.

In the context of this compound, an ELF analysis would visualize the high degree of electron delocalization along the conjugated backbone. It can distinguish the electron-rich regions of the π-system in the aromatic rings and the alkyne bridge from the more localized σ-framework. Similarly, the Localized-Orbital Locator (LOL) provides another perspective on electron localization. Together, these methods can be used to analyze intramolecular charge transfer upon electronic excitation, which is fundamental to the molecule's optical and electronic properties. core.ac.ukresearchgate.net The analysis helps in understanding how the electron density shifts from donor parts of the molecule to acceptor parts, a process central to its function in molecular electronics. core.ac.uk

Mechanistic Elucidation of Chemical Transformations via Computational Methods

Computational methods are indispensable for mapping the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be charted, providing insights that are often inaccessible through experimental means alone.

Theoretical studies are frequently used to rationalize reaction outcomes, such as the selectivity observed in the cyclization of related o-alkynylbenzoic acids. clockss.org Using DFT methods, researchers can locate the transition state (TS) structures for competing reaction pathways, such as 5-exo versus 6-endo cyclizations. clockss.orgresearchgate.net The calculated activation energies (the energy difference between the reactant and the transition state) can predict which pathway is kinetically favored. clockss.org

For instance, in the base-catalyzed intramolecular cyclization of o-alkynylbenzoic acids, transition state analysis showed that the participation of an acidic species in the transition state significantly lowers the activation energy. clockss.org By comparing the calculated energy barriers for different approaches (e.g., exo-TS vs. endo-TS), the experimentally observed preference for the 5-exo product was computationally validated. clockss.org These calculations can also elucidate the role of catalysts, such as silver or palladium complexes, by modeling their coordination to the substrate and their effect on the reaction's energy profile. mdpi.comacs.org

Table 3: Example of Calculated Activation Energies in a Competitive Reaction System Based on findings for the intramolecular cyclization of o-alkynylbenzoic acid, a structural isomer of the titular compound.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Outcome | Reference |

| 5-exo Cyclization | Hybrid DFT (BHandHLYP) | Lower Barrier | Kinetically Favored | clockss.org |

| 6-endo Cyclization | Hybrid DFT (BHandHLYP) | Higher Barrier | Kinetically Disfavored | clockss.org |

Solvation Effects and Kinetic Isotope Effects in Reaction Mechanisms

The surrounding solvent can have a profound impact on reaction rates and mechanisms. weebly.com Computational models can account for these solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. acs.org Modeling has shown that solvent molecules can actively participate in reaction mechanisms, for example, by mediating proton transfer steps. acs.org

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps that involve the breaking of a bond to an isotopically substituted atom. acs.org Theoretical calculations of KIEs can be compared with experimental values to validate a proposed mechanism. For example, in a palladium-catalyzed reaction involving an alkynylaryl carboxylate, a KIE value of 2.33 was determined, suggesting that C-H bond cleavage is involved in the rate-determining step. acs.org Similarly, computational studies on related enzyme-catalyzed reactions have used solvent deuterium (B1214612) isotope effects to show that certain transition states involve little to no proton motion. nih.gov These computational approaches provide a refined understanding of the chemical transformation by incorporating environmental and subtle quantum-mechanical effects.

Table 4: Representative Kinetic Isotope Effect (KIE) Data Used in Mechanistic Studies

| Reaction System | Isotopic Substitution | KIE Value | Mechanistic Implication | Reference |

| Pd(II)-Catalyzed C-H Annulation | H/D at Phenyl Ring | 2.33 | C-H bond cleavage is (partially) rate-determining. | acs.org |

| β-lactamase Catalysis | H₂O/D₂O Solvent | ~1 (Inverse Effect) | Little proton motion in the acylation transition state. | nih.gov |

Molecular Dynamics Simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Computational simulations provide a powerful lens for examining the dynamic behavior of this compound and its interactions within complex biological environments. While specific, published molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) studies focusing exclusively on this compound are not abundant in the literature, the methodologies applied to structurally similar ligands and systems offer a clear blueprint for how such investigations would be conducted.

Molecular dynamics simulations are employed to explore the conformational landscape of a molecule and its stability when interacting with biological macromolecules, such as proteins. For a compound like this compound, a typical MD simulation protocol would involve the use of a classical force field, such as the General Amber Force Field (GAFF), to parameterize the bonding and van der Waals parameters of the ligand. mdpi.com The protein target would be described by a force field like ff14SB. mdpi.com Research on inhibitors for targets like the E3 ligase β-TrCP has utilized molecular dynamics to pinpoint key amino acid residues involved in the binding of ligands. ucl.ac.uk Such simulations can reveal how the flexibility of the phenylethynyl linker and the orientation of the benzoic acid group contribute to the binding affinity and specificity.

For a more detailed analysis of the electronic events during an interaction, such as bond-making or bond-breaking, or to achieve higher accuracy in binding energy calculations, hybrid QM/MM methods are employed. In this approach, the ligand and the immediate interacting residues of the protein's active site are treated with a quantum mechanical method, like Density Functional Theory (DFT), while the rest of the protein and solvent are treated with a classical molecular mechanics force field. acs.orgchinesechemsoc.org This allows for a computationally feasible yet highly accurate description of the most critical parts of the system. For example, QM/MM calculations performed on the active site of a receptor can elucidate the precise nature of interactions, such as hydrogen bonds or π-π stacking, between this compound and the protein. acs.org

The binding free energy, a critical parameter for predicting the potency of a ligand, can be calculated from MD simulations using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This calculation combines the van der Waals and electrostatic energies from the molecular mechanics force field with polar and nonpolar solvation-free energies. nih.gov Studies on inhibitors of the Epstein-Barr nuclear antigen 1 (EBNA1) have used this approach to rank potential drug candidates, demonstrating its utility in computational drug design. nih.gov

Table 1: Typical Methodologies for MD and QM/MM Simulations of Ligand-Protein Systems

| Simulation Aspect | Method/Parameter | Purpose | Reference |

|---|---|---|---|

| Ligand Parameterization | General Amber Force Field (GAFF) | Defines the potential energy function for the small molecule. | mdpi.comchinesechemsoc.org |

| Protein Force Field | AMBER ff14SB | Describes the potential energy of the protein component. | mdpi.com |

| Ligand Optimization | DFT (e.g., B3LYP/6-31+G(d,p)) | Obtains an accurate low-energy 3D conformation of the ligand before docking or simulation. | mdpi.com |

| Simulation Software | AMBER, GROMACS | Software packages used to run the molecular dynamics simulations. | mdpi.comnih.gov |

| Binding Free Energy | MM/GBSA | Estimates the binding affinity of the ligand to the protein. | nih.gov |

| High-Accuracy Interaction | QM/MM (e.g., DFT/GAFF) | Provides a detailed electronic description of the active site interactions. | chinesechemsoc.org |

Theoretical Prediction of Material Properties and Molecular Interactions

Theoretical calculations, primarily based on Density Functional Theory (DFT), are essential for predicting the intrinsic material properties and understanding the non-covalent interactions of this compound. These computational approaches provide insights into the molecule's electronic structure, reactivity, and how it interacts with its environment.

For related compounds, such as 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid, DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been proposed to optimize the molecular geometry and analyze the electron density distribution, particularly around the reactive ethynyl group. Such calculations are crucial for understanding the molecule's reactivity and electrostatic potential, which governs how it will interact with other molecules.

DFT is also used to calculate key quantum mechanical descriptors that help predict a molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). nih.gov The energy gap between these orbitals (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Related descriptors such as ionization potential, electron affinity, and global hardness can also be derived from these frontier orbital energies. nih.gov For instance, in studies of structurally similar phenylethynyl compounds, DFT calculations have been used to understand reaction energy barriers and regioselectivity in synthetic pathways. lookchem.com

The nature of intermolecular interactions, which are fundamental to crystal packing and ligand-receptor binding, can be investigated in detail. The rigid phenylethynyl linker and the functional groups of this compound can participate in various non-covalent interactions, including hydrogen bonding (via the carboxylic acid group), π-π stacking (via the aromatic rings), and C–H···π interactions. DFT and Møller–Plesset perturbation theory (MP2) are standard methods for accurately calculating the energies of these weak interactions. acs.org The strength of these interactions is highly dependent on the geometry and electronic nature of the interacting partners. acs.org For example, theoretical calculations on related systems have shown that the interaction energy for forming a halogen bond, a specific type of non-covalent interaction, can be on the order of several kcal/mol. acs.org

Table 2: Theoretically Predicted Properties and Interaction Data for Phenylethynyl Systems

| Property/Interaction | Computational Method | Typical Finding/Value | Significance | Reference |

|---|---|---|---|---|

| Geometry Optimization | DFT (B3LYP/6-311+G(d,p)) | Provides optimized bond lengths, angles, and dihedral angles. | Foundation for all other property calculations. | |

| Frontier Orbital Gap (E_gap) | DFT | Varies with substitution; indicates chemical reactivity. | A smaller gap suggests higher reactivity. | nih.gov |

| Reaction Energy Barrier | DFT | Calculation of transition state energies. | Predicts the feasibility and selectivity of chemical reactions. | lookchem.com |

| Binding Free Energy (ΔG_binding) | MM/GBSA from MD | e.g., -30 to -40 kcal/mol for potent inhibitors. | Predicts ligand binding affinity to a target protein. | nih.gov |

| Non-covalent Interaction Energy | DFT/MP2 | e.g., Halogen bond energies of ~ -1 to -5 kcal/mol. | Quantifies the strength of intermolecular forces governing molecular recognition and self-assembly. | acs.org |

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs are a class of crystalline materials composed of metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functional properties. 4-(Phenylethynyl)benzoic acid and its derivatives serve as excellent candidates for organic linkers in this context.

Ligand Design and Framework Synthesis Utilizing this compound Derivatives

The design of MOFs and coordination polymers leverages the predictable coordination chemistry of carboxylates and the structural rigidity of the phenylethynyl backbone. The linear disposition of the carboxylate and the phenyl group in this compound promotes the formation of extended, often porous, network structures.

Researchers have successfully synthesized various coordination polymers using ligands structurally similar to this compound. For instance, related compounds featuring a 4-pyridylethynyl group have been used to create zig-zag polymer chains with zinc(II) nitrate rsc.org. The synthesis typically involves solvothermal methods, where the metal salt and the organic ligand are heated in a high-boiling-point solvent, leading to the self-assembly and crystallization of the framework. By modifying the aromatic rings with different functional groups (e.g., fluorine), scientists can fine-tune the electronic properties and intermolecular interactions within the resulting framework rsc.org. The general strategy involves selecting metal centers and multifunctional organic ligands to synthesize complexes with specific pore sizes and novel structures nih.gov. The rigidity and extended conjugation of the this compound ligand are advantageous for creating stable and porous architectures.

Investigations into Gas Adsorption and Separation Capabilities

The porosity of MOFs makes them exceptional candidates for gas storage and separation applications. The performance of a MOF in this regard is heavily influenced by its pore size, pore shape, and the chemical nature of the pore surfaces. While specific studies on MOFs constructed from this compound are not extensively documented, the inherent properties of the ligand allow for informed predictions of their potential capabilities.

The rigid and linear nature of the this compound linker is expected to create well-defined, permanent micropores within a MOF structure. The aromatic surfaces of the pores, originating from the phenyl and phenylethynyl groups, can exhibit favorable interactions with specific gas molecules, such as carbon dioxide, through π-π and C-H···π interactions. This can lead to selective adsorption of CO2 over other gases like nitrogen or methane rsc.orgrsc.orgresearchgate.net. Furthermore, the introduction of functional groups onto the phenyl rings of the ligand could further enhance selectivity and uptake capacity by creating specific binding sites for targeted gas molecules. The designable pores and modifiable frameworks are key levers for exploring new applications in gas adsorption and separation rsc.org.

| MOF Characteristic | Influence of this compound Ligand | Potential Gas Adsorption Application |

| Pore Structure | Rigid, linear linker promotes the formation of well-defined, permanent micropores. | High surface area for general gas storage (H₂, CH₄). |

| Pore Surface Chemistry | Aromatic surfaces from phenyl rings can interact favorably with polarizable gas molecules. | Selective CO₂ capture from flue gas (CO₂/N₂ separation). |

| Tunability | Amenable to functionalization on the phenyl rings to introduce specific binding sites. | Enhanced selectivity for hydrocarbons or other specific analytes. |

Photocatalytic Applications for CO2 Reduction and Hydrogen Evolution

MOFs are increasingly being investigated as photocatalysts for converting solar energy into chemical fuels, such as reducing CO2 into valuable chemicals or splitting water to produce hydrogen researchgate.netrsc.orgmdpi.com. The organic ligand plays a critical role in these systems, often acting as a light-harvesting antenna that absorbs photons and transfers the energy to the catalytic metal centers.

The extended π-conjugation of the phenylethynyl group in this compound makes it an excellent chromophore, capable of absorbing light in the UV or visible regions nih.gov. Upon photoexcitation, an electron can be promoted to a higher energy level. In a MOF structure, this excited electron can be transferred from the ligand to the metal nodes, initiating the redox reactions required for CO2 reduction or hydrogen evolution nih.govbiointerfaceresearch.com. The rigid framework helps to maintain the separation of the resulting charge carriers (electron-hole pairs), preventing their recombination and thus enhancing photocatalytic efficiency mdpi.com. The combination of a photosensitive organic linker like this compound with catalytically active metal centers is a promising strategy for developing efficient, single-component photocatalytic systems rsc.org.

Studies on Charge Transport and Conductivity within MOF Architectures

While most MOFs are electrical insulators, there is a growing interest in developing electrically conductive MOFs for applications in electronics, sensors, and electrocatalysis nih.govresearchgate.net. Charge transport in these materials can occur through different mechanisms, including "through-bond" pathways along conjugated backbones and "through-space" hopping between π-stacked components illinois.edu.

The structure of this compound is highly conducive to facilitating charge transport. Its linear, rigid, and π-conjugated nature provides a direct pathway for electron delocalization along the ligand itself (through-bond transport) illinois.edu. When incorporated into a MOF, these ligands can align in ways that promote π-π stacking between adjacent linkers, creating continuous pathways for charge carriers to move through the framework (through-space transport) nih.govillinois.edu. The efficiency of this transport is strongly correlated with the nature of the organic linker and the metal ions, which influence orbital overlap nih.govnih.gov. Therefore, MOFs built from this compound are promising candidates for conductive materials, where the extended π-system of the ligand is a key design element for achieving high charge mobility.

Covalent Organic Frameworks (COFs)

COFs are another class of crystalline porous polymers, but unlike MOFs, the building blocks are linked entirely by strong covalent bonds nih.gov. This typically endows them with exceptional thermal and chemical stability. The synthesis of COFs requires organic building blocks with specific geometries and reactive functional groups that can undergo reversible condensation reactions to form a crystalline network.

Integration of this compound as a Building Block

The direct integration of this compound into common COF structures is challenging because the carboxylic acid group does not readily participate in the typical reversible reactions (e.g., boronate ester or imine formation) used to ensure crystalline products. However, its rigid, linear structure makes it an attractive scaffold. To incorporate this building block into a COF, this compound would first need to be chemically modified.

For example, the carboxylic acid could be converted into an amine, aldehyde, or boronic acid group. A di-functionalized derivative, such as a diamino- or dialdehyde-functionalized this compound derivative, could then be used as a linear building block to construct 2D or 3D COFs rsc.org. Such a strategy would allow the unique electronic and structural properties of the phenylethynyl moiety to be incorporated into a highly stable and permanently porous COF architecture, opening up possibilities for applications in catalysis, sensing, and optoelectronics magtech.com.cnresearchgate.net.

Liquid Crystalline Materials

Derivatives of this compound are significant in the field of liquid crystalline materials due to their rigid, rod-like (calamitic) molecular shape, which is a fundamental requirement for the formation of liquid crystal phases. nih.gov The combination of the rigid core with flexible terminal groups and appropriate linking moieties allows for the exhibition of various mesophases. nih.govfrontiersin.org

Mesophase Behavior and Thermotropic Properties

The thermotropic liquid crystalline behavior of materials is characterized by phase transitions that occur at specific temperatures. nih.gov For calamitic molecules based on benzoic acid, the presence and type of mesophase (e.g., nematic, smectic) are highly dependent on the molecular structure, particularly the nature of the terminal groups. nih.govnih.gov

In many benzoic acid-based liquid crystals, the molecules form hydrogen-bonded dimers, effectively elongating the molecular structure and enhancing mesophase stability. hartleygroup.orgrsc.orgresearchgate.net The transition from a crystalline solid to a liquid crystal phase, and subsequently to an isotropic liquid, can be observed using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govresearchgate.netmdpi.com For example, in homologous series of 4-alkoxybenzoic acids, the length of the alkyl chain significantly influences the transition temperatures and the type of mesophase observed. unibuc.roscilit.com While specific data for this compound itself is not detailed, analogous structures show that the rigid core provided by the phenylethynyl group is conducive to forming stable nematic and smectic phases. mdpi.comsemanticscholar.org

Table 1: Phase Transition Temperatures for a Representative Benzoic Acid-Based Liquid Crystal Series (4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester)

| Alkyl Chain Length (n) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 1 | 181.0 | 255.0 |

| 2 | 165.0 | 262.0 |

| 3 | 151.0 | 239.0 |

| 4 | 140.0 | 243.0 |

| 5 | 132.0 | 229.0 |

| 6 | 128.0 | 225.0 |

| 8 | 109.0 | 147.0 |

| 10 | 120.0 | 142.5 |

| 12 | 131.5 | 139.0 |

This table presents data for an analogous system to illustrate the typical mesophase behavior of benzoic acid derivatives. Data sourced from .

Self-Assembly and Supramolecular Architectures in Liquid Crystal Phases

The self-assembly of this compound derivatives in liquid crystal phases is primarily driven by a combination of anisotropic dispersion forces, resulting from the rod-like shape, and specific intermolecular interactions, most notably hydrogen bonding. hartleygroup.org The carboxylic acid group is a powerful tool for directing supramolecular assembly. nih.gov Two benzoic acid molecules typically form a stable head-to-head dimer via a pair of O-H···O hydrogen bonds. hartleygroup.orgresearchgate.netnih.gov

This dimerization effectively doubles the length of the molecular unit, which enhances the molecular shape anisotropy and promotes the formation of more stable liquid crystal phases at higher temperatures. researchgate.net This process of molecular recognition and self-assembly into a supramolecular mesogenic unit is a key principle in supramolecular chemistry. conicet.gov.ar These elongated dimers then align themselves, leading to the long-range orientational order characteristic of the nematic phase or the layered structures of smectic phases. nih.govhartleygroup.org The interplay of hydrogen bonding, π-π stacking from the aromatic rings, and van der Waals interactions among the terminal chains dictates the final supramolecular architecture. mdpi.comnih.gov

Structure-Property Relationships for Columnar and Smectic Mesophases

The relationship between molecular structure and the resulting mesophase is a central theme in liquid crystal research. For rod-like molecules, subtle changes in structure can lead to significant shifts in mesophase type and stability.

Smectic Phases: These phases are characterized by a layered arrangement of molecules. The formation of smectic phases is often favored by molecules with longer, flexible alkyl chains and strong lateral interactions. arxiv.org In benzoic acid dimers, the increased core length and potential for π-π stacking interactions between the aromatic parts can stabilize a layered arrangement, leading to smectic A (SmA) or smectic C (SmC) phases. mdpi.comsemanticscholar.orgresearchgate.net The presence of groups that promote strong intermolecular interactions, such as thioether linkages, can also enhance the formation of smectic clusters. rsc.org

Columnar Mesophases: While less common for purely calamitic molecules, columnar phases can be induced. This typically occurs when molecules have a disc-like or board-like shape, which can be achieved through specific substitutions or by forming supramolecular aggregates. semanticscholar.orgepa.gov For instance, the hierarchical self-organization of certain rod-like diacetylene molecules has been shown to construct columnar mesophases. semanticscholar.org The rigid and linear nature of the phenylethynyl unit could potentially be incorporated into more complex structures that favor columnar packing.

The introduction of lateral substituents on the aromatic core generally broadens the molecule, which can disrupt the packing required for highly ordered smectic phases and may favor the nematic phase or even suppress mesomorphism altogether. frontiersin.orgijstr.org

Research into Applications in Organic Electronics and Display Technologies

The unique properties of liquid crystals make them indispensable in display technologies. Nematic liquid crystals, which exhibit long-range orientational order, can have their average molecular orientation (the director) controlled by an external electric field. nih.gov This principle is the basis for liquid crystal displays (LCDs).

Materials based on this compound are investigated for these applications due to their potential for high thermal stability and the wide temperature range over which they can maintain a liquid crystalline phase. unibuc.ro The extended π-conjugated system of the phenylethynyl group can also contribute to desirable optical and electronic properties, such as birefringence. Furthermore, the ability of benzoic acid derivatives to self-assemble can be exploited to create alignment layers for other liquid crystals. For example, compounds like 4-(4-heptylphenyl)benzoic acid have been used to form self-assembled monolayers that induce vertical alignment in liquid crystal cells, which is crucial for certain display modes. researchgate.net

Organic Electronic and Photonic Materials

Beyond liquid crystal displays, the this compound scaffold is a key component in the synthesis of advanced organic electronic and photonic materials. The phenylethynyl unit is a rigid, linear, and electronically conjugated linker, making it ideal for constructing conjugated polymers and oligomers. kennesaw.edunih.gov

These conjugated polymers are the active materials in a variety of organic electronic devices, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic electrochemical transistors (OECTs). kennesaw.edunih.gov The synthesis of these polymers often utilizes cross-coupling reactions like Stille or Suzuki coupling to link different aromatic units. nycu.edu.twrsc.org The incorporation of the this compound moiety allows for:

Tuning of Electronic Properties : The electron-withdrawing nature of the carboxylic acid group (or its ester derivatives) combined with the electron-donating potential of other parts of the polymer can create a donor-acceptor (D-A) architecture. rsc.org This is a crucial design strategy for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the optical bandgap and charge transport properties. rsc.org

Control of Morphology : The rigid nature of the phenylethynyl linker helps to create a more planar polymer backbone, which can facilitate intermolecular π-π stacking and improve charge carrier mobility.

Functionalization : The carboxylic acid group provides a convenient handle for further functionalization, such as attaching solubilizing side chains or grafting the polymer onto surfaces. nih.gov

Research in this area focuses on designing new polymers with optimized absorption spectra for solar cells, high quantum yields for OLEDs, and efficient mixed ionic-electronic conduction for bioelectronic applications. kennesaw.edunih.govrsc.org

Development of Oligomeric and Polymeric Derivatives for Molecular Wires and Conductive Films

The core structure of this compound is a fundamental component of oligo(phenylene-ethynylene) (OPE) derivatives, which are a prominent class of molecules investigated as "molecular wires." These oligomers are of interest due to their rigid backbone and conjugated π-system that can facilitate charge transport. The synthesis of such molecular wires often involves the coupling of phenylethynyl units, and the terminal groups play a crucial role in their functionality. While the potential for this compound to serve as a building block for such conductive oligomers and polymers is clear, specific research detailing the synthesis and conductivity of polymers derived directly from this compound is limited in publicly available literature.

However, the broader class of phenylethynyl-terminated imide (PETI) oligomers has been extensively studied for applications in high-performance thermoset resins used in films, moldings, and composite materials. These materials are valued for their processability and the super-rigid network structures they form upon thermal curing, which leads to enhanced solvent resistance and higher glass-transition temperatures.

In a related context, the conductivity of the widely used conducting polymer poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) has been significantly enhanced by treatment with benzoic acid. This treatment can increase the conductivity of PEDOT:PSS films from approximately 1 S/cm to over 1500 S/cm. nih.govresearchgate.net This enhancement is attributed to the acidic treatment causing a phase separation between the conductive PEDOT and the insulating PSS components. While this research does not directly involve polymers of this compound, it highlights the role of benzoic acid derivatives in modulating the properties of conductive polymer films.

Luminescent Properties and Exploration for Organic Light-Emitting Devices (OLEDs)

The application of this compound and its direct derivatives in organic light-emitting devices (OLEDs) is not extensively documented in scientific literature. However, the broader family of phenylethynyl compounds has been investigated for their luminescent properties. For instance, donor-acceptor substituted phenylethynyltriphenylene derivatives exhibit solvatochromic fluorescence, where the emission color is sensitive to the polarity of the solvent. beilstein-journals.org This behavior is due to excited-state intramolecular charge transfer, a phenomenon that is often exploited in the design of OLED emitters. beilstein-journals.org

Although direct application of this compound in the emissive layer of OLEDs has not been reported, its structural motifs are present in more complex molecules designed for such purposes. The development of new emitters for OLEDs is an active area of research, and the rigid, conjugated system of this compound makes it a candidate for inclusion in future designs of luminescent materials.

Interface and Thin Film Engineering (Langmuir-Blodgett Films)

The amphiphilic nature of this compound derivatives, which possess a hydrophilic carboxylic acid head group and a hydrophobic phenylethynyl tail, makes them suitable for the fabrication of highly ordered thin films using the Langmuir-Blodgett (LB) technique. This method allows for the precise control of molecular arrangement at the molecular level, which is critical for the development of molecular electronic devices.

Detailed research has been conducted on an oligo(phenylene-ethynylene) (OPE) derivative, 4-[4-(4-hexyloxyphenylethynyl)-phenylethynyl]-benzoic acid (HBPEB), to form stable Langmuir films at the air-water interface. The characterization of these films revealed that the molecules form ordered monolayers. These monolayers can then be transferred onto solid substrates to create Langmuir-Blodgett films.

Atomic force microscopy (AFM) studies of a single-layer LB film of HBPEB transferred onto a mica substrate showed that an optimal surface pressure of 14 mN/m results in well-ordered, homogeneous films with low surface roughness and an absence of three-dimensional defects. The optical properties of these LB films have also been investigated. The absorption spectra of the films showed a significant blue shift compared to the solution spectrum, which is indicative of the formation of H-aggregates, a specific type of molecular arrangement where the chromophores are aligned parallel to each other. This aggregation and the solid-state environment of the film also result in a noticeable Stokes shift in the emission spectrum.

The ability to form well-defined, ordered monolayers with specific optical and electronic properties makes these this compound derivatives promising candidates for applications in thin-film technologies and interface engineering for advanced materials.

| Parameter | Value | Reference |

| Optimal Surface Pressure for LB Film Transfer | 14 mN/m | |

| Substrate for LB Film | Mica | |

| Observed Molecular Arrangement | H-aggregates |

Biological and Agronomic Research Applications

Plant Growth Regulation and Chemical Pruning Studies

Research into PEBA has focused on its ability to modify plant growth, particularly in inhibiting seed germination and suppressing lateral branching, which are crucial for developing chemical pruning agents that can reduce labor costs and potential virus transmission in horticultural practices. researchgate.netdntb.gov.ua

PEBA has shown potent inhibitory effects on seed germination across different plant species. In laboratory settings, it was found to arrest the germination of tomato seeds at concentrations as low as 0.5 μM. researchgate.netoup.comresearchgate.net While also effective on cereals, the efficacy was reportedly lower. dntb.gov.uaoup.com In studies simulating field conditions, PEBA has been shown to curb pre-harvest sprouting; applications at concentrations of 500 μM and 750 μM profoundly inhibited this phenomenon in wheat and rice. researchgate.netoup.com

Table 1: Efficacy of 4-(Phenylethynyl)benzoic acid in Seed Germination Inhibition

| Plant Species | Effect | Effective Concentration | Source |

|---|---|---|---|

| Tomato | Arrested seed germination | 0.5 μM | researchgate.net, oup.com, researchgate.net |

| Wheat | Curbed pre-harvest sprouting | 500 μM | researchgate.net, oup.com |

| Rice | Curbed pre-harvest sprouting | 750 μM | researchgate.net, oup.com |

Table 2: Effect of this compound on Lateral Bud Outgrowth

| Plant Species | Application Method | Effect | Effective Concentration | Source |

|---|---|---|---|---|

| Tomato | Not specified (lab) | Suppressed lateral branching | 10 - 100 μM | researchgate.net, oup.com, researchgate.net |

The observed effects of PEBA on plant growth and development are rooted in its influence on fundamental molecular and physiological pathways. Research indicates that its inhibitory actions are linked to disruptions in hormone balance, oxidative stress responses, and the regulation of gene expression. researchgate.netdntb.gov.uaoup.com

PEBA's mechanism also involves the modulation of cellular oxidative states. Reactive oxygen species (ROS) are known to be important signaling molecules in processes like seed germination. researchgate.net The inhibitory effect of PEBA on tomato seed germination is linked to the suppression of ROS generation, suggesting that it interferes with the oxidative signaling necessary to initiate the germination process. researchgate.netdntb.gov.uaoup.com

At the genetic level, PEBA's influence on lateral bud outgrowth is connected to the modulation of specific gene expression patterns. researchgate.netdntb.gov.uaoup.com Studies have shown that its effects are related to changes in genes involved in secondary metabolism. researchgate.netdntb.gov.uaoup.com Benzoic acids are key components in the biosynthesis of numerous specialized metabolites, including defense compounds and signaling molecules, which occurs via pathways like the phenylpropanoid pathway. nih.govnih.gov Furthermore, PEBA has been found to modulate genes that encode for ATP-binding cassette (ABC) transporters. researchgate.netdntb.gov.uaoup.com These transporters play crucial roles in the movement of plant hormones and secondary metabolites across cellular membranes, indicating that PEBA may exert its control on plant architecture by altering the transport and distribution of key growth-regulating substances. researchgate.netdntb.gov.uaoup.comfrontiersin.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PEBA |

Underlying Molecular and Physiological Mechanisms

Involvement of ABC Transporters in Biological Activity

Research into the effects of this compound on plant physiology has indicated its interaction with crucial transport systems. In studies on tomato plants, the compound's inhibitory effect on the outgrowth of lateral buds has been linked to the modulation of genes that encode for ATP-binding cassette (ABC) transporters. oup.comresearchgate.net These transporters are integral membrane proteins that move a wide variety of substrates across cellular membranes, and their modulation by PEBA suggests a mechanism by which the compound influences plant development and architecture. oup.com

Biochemical Interactions and Metabolic Pathway Modulation

The unique structure of this compound, featuring a benzoic acid group linked to a phenylethynyl group, underpins its various biochemical interactions. ontosight.ai